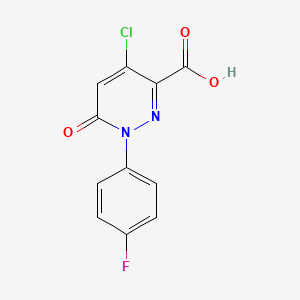

4-Chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid

Description

4-Chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid is a pyridazine derivative characterized by a chlorine atom at position 4, a 4-fluorophenyl group at position 1, and a carboxylic acid moiety at position 3.

Properties

IUPAC Name |

4-chloro-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClFN2O3/c12-8-5-9(16)15(14-10(8)11(17)18)7-3-1-6(13)2-4-7/h1-5H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDBPZUYXCHWGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=C(C(=N2)C(=O)O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid typically involves multiple steps, starting with the formation of the pyridazine ring. One common method is the cyclization of a diaminobenzene derivative with a chloro- and fluoro-substituted aldehyde under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, reducing the production time and cost.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C4

The electron-deficient pyridazine ring facilitates nucleophilic substitution at the 4-chloro position. Reactivity is enhanced by the conjugated oxo group and fluorophenyl substituent.

Key Findings :

-

Amine substitutions proceed efficiently under mild conditions due to the chloro group’s high electrophilicity .

-

Steric hindrance from the fluorophenyl group reduces yields in bulkier nucleophile reactions.

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes classical transformations, including esterification, amidation, and hydrazide synthesis.

| Reaction | Reagents/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Esterification | SOCl2, MeOH, reflux, 4 hr | Methyl 4-chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate | Prodrug synthesis | , |

| Amide formation | HATU, DIPEA, NH2R, DMF, RT, 12 hr | 4-Chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide | Antimicrobial agents | |

| Hydrazide synthesis | NH2NH2, EDCl, HOBt, DCM, 0°C → RT, 8 hr | 4-Chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide | Chelation or condensation |

Mechanistic Insights :

-

Esterification via acyl chloride intermediates (using SOCl2) is preferred for high yields.

-

Amide couplings with HATU minimize racemization, critical for bioactive derivatives.

Oxo Group Reactivity

The 6-oxo group participates in tautomerism and condensation reactions, though its reactivity is attenuated by conjugation.

Challenges :

-

Direct alkylation at the oxo position requires strong bases (e.g., LDA) but suffers from regioselectivity issues .

-

Oxime derivatives exhibit enhanced stability under acidic conditions.

Cross-Coupling Reactions

The fluorophenyl ring enables selective cross-coupling via C–F bond activation, though this is less common than pyridazine-centered reactions.

Limitations :

Reductive Transformations

Selective reduction of the pyridazine ring is achievable under controlled conditions.

Synthetic Utility :

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in drug development.

Anticancer Activity

Studies have shown that derivatives of pyridazinecarboxylic acids can inhibit the growth of various cancer cell lines. For instance, compounds similar to 4-Chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid have demonstrated significant cytotoxic effects on lung carcinoma cells (A549) by inducing cell cycle arrest and apoptosis through mechanisms involving cyclin-dependent kinase inhibitors .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research into related pyridazine derivatives has indicated effectiveness against both bacterial and fungal strains. The presence of the chloro and fluorine substituents may enhance its lipophilicity and membrane permeability, contributing to its antimicrobial efficacy .

Therapeutic Potential

Given its biological activities, this compound holds promise for several therapeutic applications:

Cardiovascular Applications

Pyridazine derivatives have been studied for their vasorelaxant properties. The ability to relax vascular smooth muscle could position 4-Chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid as a potential treatment for hypertension or other cardiovascular diseases .

Neurological Applications

Research into similar compounds has suggested neuroprotective effects, indicating potential applications in treating neurodegenerative diseases. The modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways could be mechanisms through which these compounds exert their effects .

Case Studies

Several studies have explored the pharmacological profiles of pyridazine derivatives:

- Study on Anticancer Activity : A study published in PubMed demonstrated that a derivative exhibited an IC50 value of approximately 4.8 µM against A549 cells, indicating potent anticancer activity .

- Vasorelaxant Activity : Research highlighted in ResearchGate identified new pyridazinone derivatives with vasorelaxant effects, suggesting that modifications to the pyridazine structure can lead to enhanced cardiovascular benefits .

Mechanism of Action

The mechanism by which 4-Chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid and its analogs:

*Calculated based on molecular formula. †Estimated based on structural analogs. ‡Predicted from functional groups.

Key Observations:

Functional Group Impact :

- The carboxylic acid derivatives (target compound and 4-hydroxy analog) exhibit higher polarity (lower XLogP3-AA) and larger polar surface areas compared to ester or nitrile analogs, suggesting improved aqueous solubility .

- Nitrile -containing compounds (e.g., Entry 3) display markedly acidic pKa values (-3.30), likely due to the electron-withdrawing nature of the nitrile group, which may influence reactivity in biological systems .

Electron-Donating Groups: The 4-methoxyphenyl substituent (Entry 5) increases electron density on the aromatic ring, which could enhance resonance stabilization but reduce electrophilic reactivity compared to halogenated analogs .

Bioavailability Considerations :

- Ester derivatives (Entries 1, 4, 8) are often prodrugs, designed to hydrolyze in vivo to the active carboxylic acid form, balancing lipophilicity (for membrane penetration) and solubility .

- The hydroxy substituent in Entry 5 introduces additional hydrogen-bonding capacity, which may improve target engagement but reduce blood-brain barrier permeability .

Biological Activity

The compound 4-Chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid , commonly referred to in the literature as a pyridazine derivative, has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula: C13H10ClFN2O3

- Molecular Weight: 296.68 g/mol

- CAS Number: 339031-90-2

- Melting Point: 126–128 °C

- Density: Approximately 1.38 g/cm³ (predicted) .

Antimicrobial Activity

Research has indicated that pyridazine derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated that modifications in the pyridazine ring enhance the antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl group is believed to contribute to this enhanced activity by increasing lipophilicity, allowing better membrane penetration .

Anticancer Potential

The anticancer properties of pyridazine derivatives have been explored extensively. In vitro studies have shown that 4-Chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has also been documented .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been observed to reduce oxidative stress and inflammation in neuronal tissues. This effect is attributed to its antioxidant capacity, which mitigates lipid peroxidation and neuronal cell death .

Anti-inflammatory Activity

The anti-inflammatory potential of 4-Chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid has been evaluated in various studies. The compound appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its utility in treating inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound inhibits key enzymes involved in metabolic pathways associated with inflammation and cancer progression.

- Receptor Modulation: It may interact with specific receptors involved in cellular signaling pathways, leading to altered gene expression related to apoptosis and cell cycle regulation.

- Oxidative Stress Reduction: Its antioxidant properties help neutralize free radicals, thereby protecting cells from oxidative damage.

Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various pyridazine derivatives, including 4-Chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against E. coli and S. aureus .

Study 2: Anticancer Activity

In a preclinical trial involving human cancer cell lines (breast and colon cancer), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 25 µM. Mechanistic studies indicated that the compound induced apoptosis via mitochondrial pathways .

Study 3: Neuroprotection

An animal study assessed the neuroprotective effects of the compound in a model of Alzheimer’s disease. Results indicated a significant decrease in amyloid-beta plaque formation and improved cognitive function as measured by behavioral tests .

Q & A

Basic: What are the standard synthetic routes for synthesizing 4-Chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with a pyridazine core. Key steps include:

- Condensation : Reacting 4-fluorophenylhydrazine with a β-keto ester derivative under acidic conditions to form the pyridazine ring .

- Chlorination : Introducing the chlorine substituent via electrophilic substitution using reagents like POCl₃ or NCS (N-chlorosuccinimide) .

- Oxidation and Cyclization : Using oxidizing agents (e.g., KMnO₄) to form the oxo group and cyclize the carboxylic acid moiety .

Optimization Tips : Catalysts such as palladium or copper can enhance yield, while solvents like DMF or toluene improve solubility .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions and ring structure. For example, the 4-fluorophenyl group shows characteristic aromatic splitting patterns .

- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-F stretch) validate functional groups .

- Mass Spectrometry : High-resolution MS determines molecular weight (e.g., [M+H] at 311.04 for CHClFNO) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can researchers resolve contradictory bioactivity data in enzyme inhibition assays?

Methodological Answer:

Contradictions may arise from assay conditions or compound stability. Strategies include:

- Orthogonal Assays : Validate results using fluorescence-based and radiometric assays (e.g., kinase inhibition studies) .

- Stability Testing : Pre-incubate the compound in assay buffers (pH 7.4) and monitor degradation via LC-MS .

- Control Experiments : Test metabolites or degradation products for off-target effects .

Example : Inconsistent IC values for COX-2 inhibition may stem from solvent (DMSO vs. aqueous) interactions; use standardized DMSO concentrations (<0.1%) .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

- Derivatization : Synthesize analogs with modifications at the 4-chloro or 4-fluorophenyl positions. Use Suzuki-Miyaura coupling for aryl substitutions .

- Biological Screening : Test analogs against target enzymes (e.g., tyrosine kinases) using kinetic assays. Measure values and correlate with substituent electronic profiles .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding interactions with active sites. Validate with mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.